Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
Overview
Description
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H13NO2S2 and a molecular weight of 255.36 g/mol. This compound is characterized by its thiophene ring structure, which is a five-membered sulfur-containing heterocycle, and its isothiocyanate functional group, which is known for its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-ethyl-5-methylthiophene-3-carboxylate as the starting material.
Isolation of Intermediate: The intermediate compound is isolated through a series of reactions, including halogenation and subsequent substitution reactions.
Formation of Isothiocyanate: The isothiocyanate group is introduced through a reaction with thiocyanate ions under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the thiophene ring, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in proteomics research.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group, in particular, is known for its ability to react with nucleophiles, leading to the formation of thioureas and other derivatives. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives and isothiocyanate-containing compounds. Some similar compounds include:
Ethyl 2-isothiocyanato-5-methylthiophene-3-carboxylate: This compound lacks the ethyl group at the 4-position.
Ethyl 4-ethyl-2-thiocyanato-5-methylthiophene-3-carboxylate: This compound has a different functional group at the 2-position.
Properties
IUPAC Name |
ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c1-4-8-7(3)16-10(12-6-15)9(8)11(13)14-5-2/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQFJGGAHHWOFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)N=C=S)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176966 | |
Record name | Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588695-58-3 | |
Record name | Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588695-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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